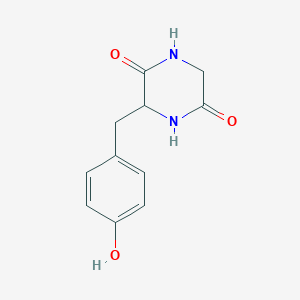
(S)-3-(4-hydroxybenzyl)piperazine-2,5-dione
描述
环(甘氨酰-酪氨酰),也称为环(甘氨酰-酪氨酰),是一种由甘氨酸和酪氨酸组成的环状二肽。该化合物属于 2,5-二酮哌嗪家族,它们是最小的环状肽。 这些化合物广泛存在于自然界中,并表现出多种生物学和药理学活性,包括抗菌、抗病毒、抗肿瘤和抗氧化特性 .
准备方法
合成路线和反应条件
环(甘氨酰-酪氨酰)可以通过线性肽的 N 端氨基和 C 端羧基之间发生脱水缩合反应来合成。 这种反应通常涉及在受控条件下加热线性肽以促进环化 .
工业生产方法
在工业环境中,环(甘氨酰-酪氨酰)的生产通常涉及固相肽合成 (SPPS)。这种方法允许通过将氨基酸依次添加到锚定在固体载体上的不断增长的肽链中,来有效且可扩展地生产环状肽。 环化步骤是通过将线性肽从固体载体上裂解并通过适当的反应条件诱导环化来实现的 .
化学反应分析
反应类型
环(甘氨酰-酪氨酰)会发生多种化学反应,包括:
氧化: 酪氨酸的酚羟基可以被氧化形成醌。
还原: 还原反应可以针对二酮哌嗪环中的羰基。
取代: 酚羟基可以与亲电试剂发生取代反应.
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
氧化: 醌和其他氧化衍生物。
还原: 还原的二酮哌嗪衍生物。
取代: 取代的酚类衍生物.
科学研究应用
环(甘氨酰-酪氨酰)在科学研究中有广泛的应用:
作用机制
相似化合物的比较
类似化合物
环(甘氨酰-苯丙氨酰): 由甘氨酸和苯丙氨酸组成。
环(色氨酸-酪氨酰): 由色氨酸和酪氨酸组成。
环(色氨酸-色氨酸): 由两个色氨酸残基组成.
独特性
环(甘氨酰-酪氨酰)由于其甘氨酸和酪氨酸的特定组合而具有独特性,这赋予了其独特的生物活性
生物活性
(S)-3-(4-hydroxybenzyl)piperazine-2,5-dione is a compound belonging to the class of 2,5-diketopiperazines, which are cyclic dipeptides known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂N₂O₃
- Molecular Weight : 220.23 g/mol
- IUPAC Name : this compound
The compound features a piperazine ring with a hydroxyl-substituted benzyl group, contributing to its unique biological properties.
The primary targets of this compound include:
- TNFRSF10B : This receptor is involved in apoptosis signaling pathways.
- CYCS (Cytochrome c) : A key player in the apoptotic pathway.
Mode of Action
The compound binds to these targets, enhancing their structural stability and promoting apoptosis in cancer cells. Specifically, it has been shown to activate the caspase pathway, leading to programmed cell death in gastric cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including gastric and breast cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
Antioxidant Activity
The compound also displays antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This activity may contribute to its protective effects against cellular damage and its potential use in cancer therapy .
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₁H₁₂N₂O₃ | Hydroxyl group enhances activity | Induces apoptosis in cancer cells |
| 3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione | C₁₈H₁₈N₂O₄ | Two hydroxyl groups; enhanced solubility | Antimicrobial and anticancer properties |
| 1-(4-Hydroxyphenyl)-piperazine | C₁₁H₁₃N₃O | Simpler structure; lacks dione functionality | Limited biological activity |
Case Studies and Research Findings
- Induction of Apoptosis : A study demonstrated that this compound significantly increased apoptosis rates in gastric cancer cell lines compared to control groups. The study highlighted the compound's ability to activate caspase pathways effectively .
- Antioxidative Effects : Another research effort evaluated the antioxidative capacity of this compound using various assays. Results showed that it significantly reduced oxidative stress markers in treated cells, indicating its potential as an adjunct therapy in cancer treatment .
- Therapeutic Applications : The compound's interaction with cytochrome P450 enzymes suggests potential roles in drug metabolism and therapeutic applications against diseases like tuberculosis. Ongoing studies are investigating its efficacy and safety profiles in clinical settings .
属性
IUPAC Name |
(3S)-3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-3-1-7(2-4-8)5-9-11(16)12-6-10(15)13-9/h1-4,9,14H,5-6H2,(H,12,16)(H,13,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLSAVHDWSYPEP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















